[(3-Methoxyphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, an amino group, an oxo group, a phenylethyl group, and a methylthio group attached to a nicotinate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenylamine Intermediate: The starting material, 3-methoxyaniline, undergoes a reaction with an appropriate acylating agent to form the methoxyphenylamine intermediate.
Coupling with Phenylacetic Acid: The methoxyphenylamine intermediate is then coupled with phenylacetic acid under acidic or basic conditions to form the corresponding amide.
Introduction of the Methylthio Group: The amide is further reacted with a methylthiolating agent, such as methylthiol chloride, to introduce the methylthio group.
Formation of the Nicotinate Ester: Finally, the compound is esterified with nicotinic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate.
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)acetate: Similar structure but with an acetate moiety instead of nicotinate.
Uniqueness
2-((3-Methoxyphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is unique due to the presence of the nicotinate moiety, which may impart distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C22H20N2O4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-(3-methoxyanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-27-17-11-6-10-16(14-17)24-20(25)19(15-8-4-3-5-9-15)28-22(26)18-12-7-13-23-21(18)29-2/h3-14,19H,1-2H3,(H,24,25) |
InChI Key |
IERMQONXTQCBHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
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